

An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate

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Compound of Interest

Compound Name: **Methyl 3-Cyano-5-fluorobenzoate**

Cat. No.: **B155767**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science.^[1] Its unique structure, featuring an electron-withdrawing cyano group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecules.^[1] The presence of fluorine is particularly noteworthy, as it can be strategically employed to enhance the metabolic stability, lipophilicity, and biological activity of target compounds.^[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this valuable synthetic intermediate.

Core Chemical and Physical Properties

The fundamental properties of **Methyl 3-Cyano-5-fluorobenzoate** are summarized below.

These data are essential for planning synthetic routes, purification procedures, and analytical characterization.

Property	Value	Reference(s)
CAS Number	886732-29-2	[1] [2] [3]
Molecular Formula	C ₉ H ₆ FNO ₂	[1] [2]
Molecular Weight	179.15 g/mol	[1] [2]
Appearance	Solid	[4]
Purity	≥96%	[5] [6]
Storage Temperature	2-8°C, in a dry area	[3] [4]
SMILES Code	O=C(OC)C1=CC(F)=CC(C#N)=C1	[5]
InChI Key	YZDWAFGKJVAXAM-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	50.09	[5]
logP	1.48398	[5]

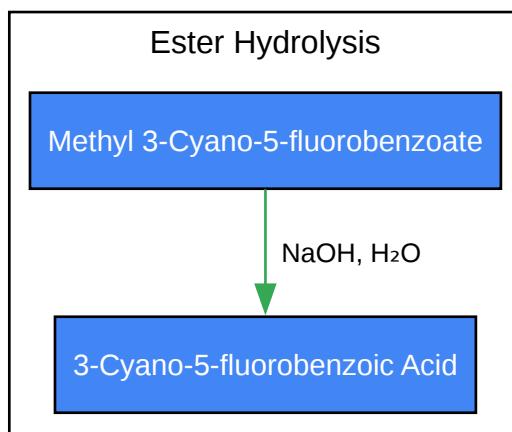
Chemical Reactivity and Derivatization

The three primary functional groups of **Methyl 3-Cyano-5-fluorobenzoate**—the methyl ester, the cyano group, and the aromatic fluorine—offer distinct and versatile handles for chemical modification.

Reactions of the Methyl Ester Group

The methyl ester is readily transformed into other functional groups, most commonly a carboxylic acid through hydrolysis.

- Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid, under either acidic or basic conditions.[\[1\]](#) Base-catalyzed hydrolysis with a reagent like sodium hydroxide is a common method.[\[1\]](#)



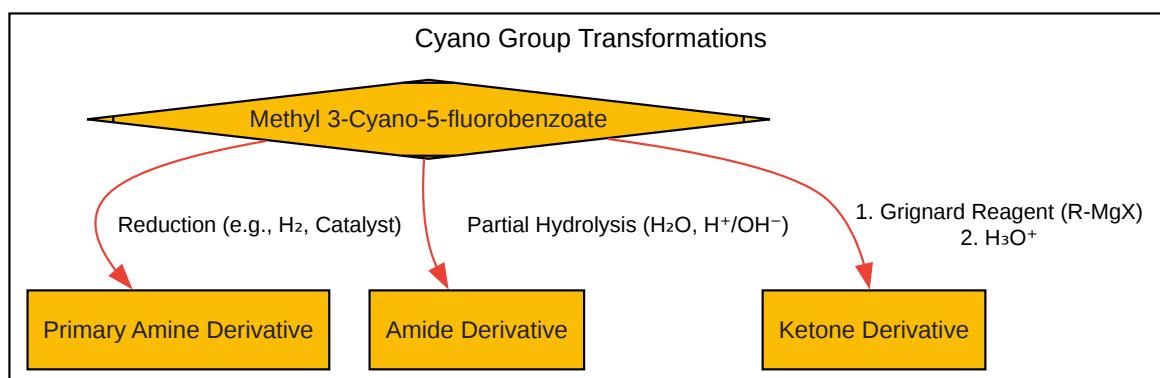
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Fig. 1: Hydrolysis of the methyl ester group.

Transformations of the Cyano Functional Group

The cyano (nitrile) group is a valuable precursor to amines, amides, and carboxylic acids.[1]

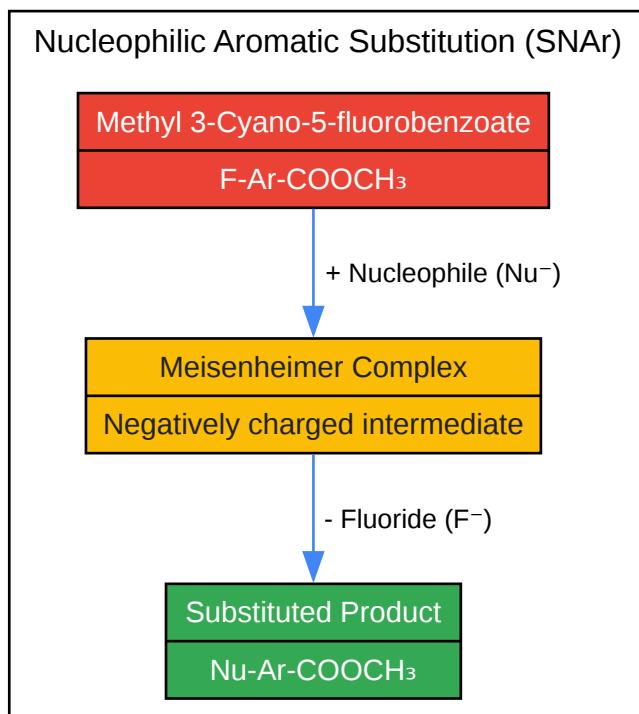
- Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂).[1]
- Hydrolysis: Depending on the reaction conditions, the nitrile can be hydrolyzed to either a carboxylic acid or an amide.[1]
- Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile, which after acidic workup, yields a ketone.[1]



[Click to download full resolution via product page](#)**Fig. 2:** Key reactions of the cyano group.

Reactions of the Aromatic Fluorine Moiety

The fluorine atom is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr).^[1] The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the fluorine a good leaving group for displacement by various nucleophiles.^[1]

[Click to download full resolution via product page](#)**Fig. 3:** General mechanism for SNAr at the fluorine position.

Applications in Research and Drug Development

Methyl 3-cyano-5-fluorobenzoate is a crucial intermediate in the synthesis of pharmacologically active compounds.

- **Antineoplastic Agents:** The compound's scaffold is utilized in patented research for creating heterocyclic compounds with potential as anticancer agents.^[1]

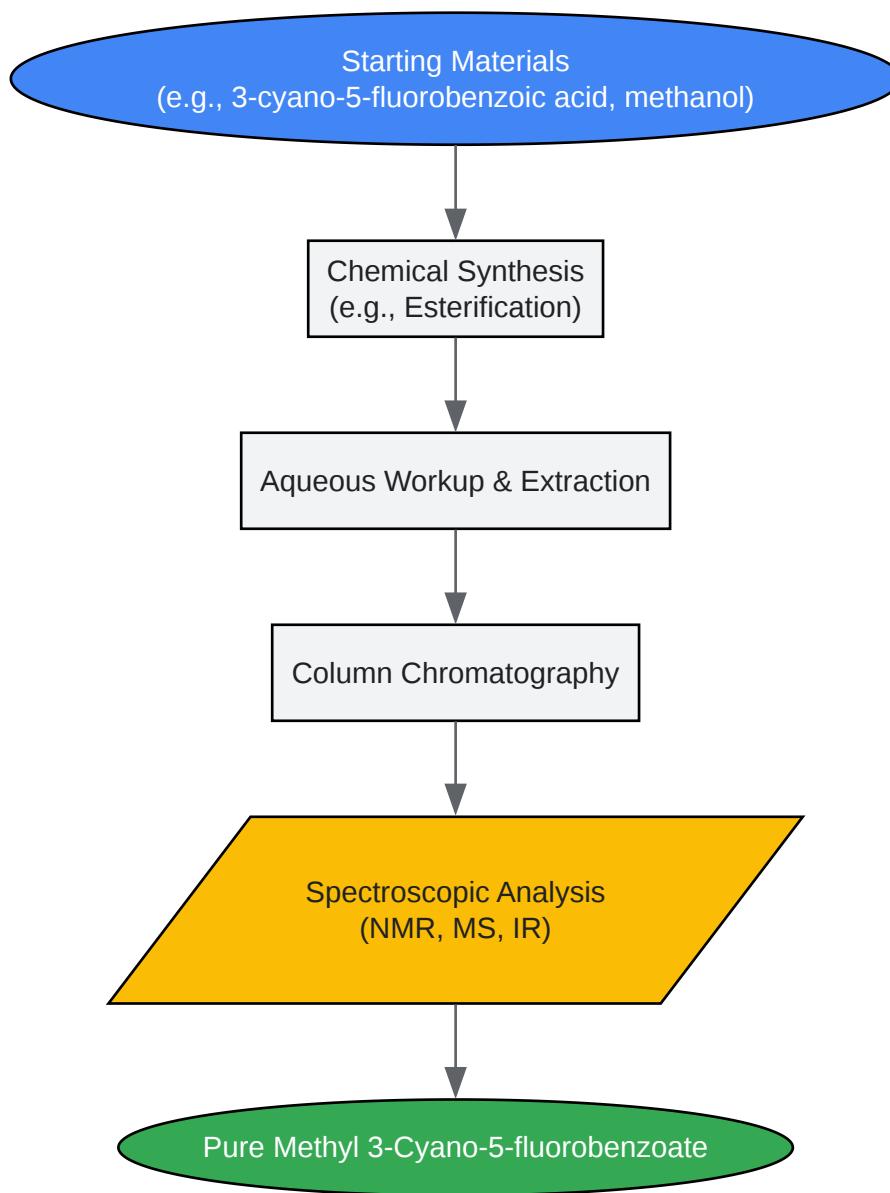
- mGlu5R Modulators: Its derivative, 3-Cyano-5-fluorobenzoic Acid, is an intermediate used to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5R).[3][7] This highlights its utility in neuroscience drug discovery.
- Enzyme Inhibition and Receptor Binding Studies: The structural motifs present in this molecule make it a valuable starting point for developing chemical probes to investigate interactions with various biological targets.[1]

Representative Experimental Protocols

While specific, detailed protocols for every reaction are proprietary or context-dependent, the following sections outline the general methodologies for the synthesis and characterization of **Methyl 3-Cyano-5-fluorobenzoate** and its derivatives.

General Synthesis and Characterization Workflow

The typical workflow for preparing and verifying a compound like **Methyl 3-Cyano-5-fluorobenzoate** involves synthesis, purification, and structural confirmation.



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Fig. 4: General experimental workflow.

Synthesis: Esterification

A representative method for synthesizing **Methyl 3-Cyano-5-fluorobenzoate** is the esterification of 4-cyano-3-fluorobenzoic acid.[8]

- Reaction Setup: 4-cyano-3-fluorobenzoic acid and N,N-dimethylformamide (DMF) are added to a reaction flask and cooled to 0°C.[8]

- **Base Addition:** A solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF is added slowly while maintaining the low temperature. The mixture is stirred for approximately 30 minutes.[8]
- **Esterification:** Methyl iodide is added dropwise at 0°C.[8]
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.[8]
- **Workup:** Upon completion, ethyl acetate is added, and the organic layer is washed multiple times with water.[8] The solvent is then removed under reduced pressure to yield the crude product, which is subsequently purified.

Characterization: Spectroscopic Methods

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Would show characteristic peaks for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).[9] The coupling patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern.
 - ^{13}C NMR: Would display distinct signals for the carbons of the cyano group, the ester carbonyl, the methyl group, and the aromatic ring. The carbon attached to the fluorine would show a characteristic large coupling constant (JC-F).[9]
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak ($[\text{M}]^+$ or protonated species like $[\text{M}+\text{H}]^+$) should correspond to the calculated molecular weight of 179.15 g/mol .[1]
- **Infrared (IR) Spectroscopy:** IR spectroscopy would confirm the presence of the key functional groups: a sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch (around 2230 cm^{-1}), a strong absorption for the ester carbonyl ($\text{C}=\text{O}$) stretch (around 1720 cm^{-1}), and bands corresponding to the C-F and aromatic C-H bonds.

Safety and Handling

According to available safety data, **Methyl 3-Cyano-5-fluorobenzoate** is classified as harmful and an irritant.[6]

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]
- **Precautions:** Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10] Avoid breathing dust and fumes.[6]
- **Storage:** Store in a well-closed container in a dry place.[4][11] Avoid moisture.[10]

This technical guide provides a foundational understanding of **Methyl 3-Cyano-5-fluorobenzoate** for its application in advanced chemical synthesis. For specific applications, further investigation of reaction conditions and safety protocols is strongly recommended.

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